Communesin B
CAS No.: 148439-46-7
Cat. No.: VC7393773
Molecular Formula: C32H36N4O2
Molecular Weight: 508.666
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 148439-46-7 |
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Molecular Formula | C32H36N4O2 |
Molecular Weight | 508.666 |
IUPAC Name | (2E,4E)-1-[(2S,6R,14R,22R,25S)-25-[(2R)-3,3-dimethyloxiran-2-yl]-15-methyl-1,3,13,15-tetrazaheptacyclo[18.4.1.02,6.06,22.07,12.014,22.016,21]pentacosa-7,9,11,16,18,20-hexaen-3-yl]hexa-2,4-dien-1-one |
Standard InChI | InChI=1S/C32H36N4O2/c1-5-6-7-15-24(37)35-18-16-31-21-12-8-9-13-22(21)33-28-32(31)17-19-36(29(31)35)26(27-30(2,3)38-27)20-11-10-14-23(25(20)32)34(28)4/h5-15,26-29,33H,16-19H2,1-4H3/b6-5+,15-7+/t26-,27+,28+,29+,31-,32-/m0/s1 |
Standard InChI Key | XZFSMUXVAYCHFO-QREHLELFSA-N |
SMILES | CC=CC=CC(=O)N1CCC23C1N4CCC25C(NC6=CC=CC=C36)N(C7=CC=CC(=C57)C4C8C(O8)(C)C)C |
Introduction
Structural Characterization and Natural Occurrence
Molecular Architecture
Communesin B belongs to the communesin family of alkaloids, which share a heptacyclic framework comprising fused indole, piperazine, and bridged bicyclic systems . Key structural features include:
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Vicinal Quaternary Centers: The C3 and C4 positions bear two all-carbon stereogenic centers, creating significant synthetic hurdles due to steric congestion .
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Bis-Aminal Motifs: Two nitrogen-linked cyclic ethers contribute to the molecule’s rigidity and biological activity .
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Heptacyclic Core: A fused system of seven rings, including a 6-5-6-5-6-5-6 arrangement, imposes topological constraints on synthetic approaches .
The absolute configuration of communesin B was resolved through X-ray crystallography and biosynthetic correlation studies, confirming the (2S,6R,14R,22R,25S) stereochemistry at critical positions .
Natural Sources and Biosynthesis
Communesin B is predominantly isolated from marine fungi of the Penicillium genus, notably Penicillium expansum, often associated with algal substrates . Biosynthetic studies suggest a mixed terpene-alkaloid origin, with proposed pathways involving dimerization of tryptophan-derived precursors followed by oxidative cyclizations .
Biological Activity and Mechanistic Insights
Cytotoxicity Profiles
Communesin B exhibits broad-spectrum antiproliferative activity, with notable potency against the following cell lines:
Cell Line | Activity Metric | Value | Reference |
---|---|---|---|
P-388 (Leukemia) | ED<sub>50</sub> | 0.88 μM | |
LoVo (Colorectal) | MIC | 3.9 μM | |
KB (Oral Cancer) | MIC | 4.5 μM |
Mechanism of Action
Unlike macrolide-based cytoskeletal disruptors, communesin B uniquely targets actin microfilaments, inducing depolymerization and apoptosis . This activity correlates with its ability to penetrate the cell membrane and bind to actin’s hydrophobic cleft, as inferred from structure-activity relationship (SAR) studies of synthetic analogs .
Insecticidal Properties
In addition to anticancer effects, communesin B demonstrates insecticidal activity against lepidopteran larvae (LD<sub>50</sub> = 2.1 μg/mL), suggesting ecological roles in fungal defense mechanisms .
Synthetic Approaches and Strategic Innovations
Retrosynthetic Disconnections
Total synthesis efforts have focused on three key strategic disconnections:
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Aminal Bond Formation: Early approaches leveraged reductive amination to construct the N-linked rings, though competing N-alkylation side reactions necessitated careful optimization .
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Vicinal Quaternary Centers: Asymmetric allylic alkylation (AAA) using Mo or Ir catalysts emerged as a pivotal method to install the C3 and C4 stereocenters .
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Polycyclization Events: Intramolecular Diels-Alder and Heck cyclizations enabled rapid assembly of the heptacyclic core .
Funk Group’s Benzazepine Strategy
The Funk laboratory at Penn State University developed a 15-step synthesis of communesin F, a structural analog, featuring:
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Indol-2-one Cycloaddition: A [3+2] cycloaddition between indol-2-one and 3-(2-azidoethyl)-4-bromoindole constructed the tetracyclic core .
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Late-Stage Alkylation: Stereoselective alkylation of a twisted lactam enolate with 2-iodoethylazide established the vicinal quaternary centers .
Stoltz Group’s Decarboxylative Allylic Alkylation
Caltech’s Stoltz team employed a Mo-catalyzed decarboxylative allylic alkylation (DAAA) to forge the congested C3–C4 bond . Key innovations included:
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Oxindole Intermediate: A 3,3-disubstituted oxindole served as a linchpin for subsequent cyclizations .
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Divergent Diastereoselectivity: Modulating catalyst geometry (Mo vs. Ir) allowed access to both communesin B and perophoramidine diastereomers .
Despite progress, the final stages of communesin B synthesis remain unresolved, with hexacyclic propellane intermediates posing unanticipated reactivity challenges .
Persistent Challenges and Future Directions
Stereochemical Control
Installing the C25 epoxide moiety (3,3-dimethyloxiran-2-yl) with >95% enantiomeric excess (ee) remains elusive, necessitating chiral auxiliaries or enzymatic resolutions .
Scalability of Key Steps
Transition metal-catalyzed reactions (e.g., AAA, Heck couplings) suffer from catalyst loading requirements (5–10 mol%), limiting practical synthesis .
Biological Target Identification
While actin binding is well-documented, the precise molecular interactions of communesin B require crystallographic validation to guide analog design .
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